Lipophilicity (LogP) Comparison Against 2-(Methoxymethyl)morpholine and 2-(Ethoxymethyl)morpholine
The target compound exhibits a calculated LogP of 0.40 . This value is substantially higher than that of the simpler alkyl ether analogs, indicating increased lipophilicity. For comparison, the parent compound 2-(methoxymethyl)morpholine has an estimated LogP of approximately -0.20, while 2-(ethoxymethyl)morpholine is estimated at approximately 0.10. The observed difference of 0.60 LogP units versus the methyl ether corresponds to a 4-fold increase in partition coefficient, which can significantly influence membrane permeability and compound distribution in biological assays [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.40 (calculated LogP) |
| Comparator Or Baseline | 2-(Methoxymethyl)morpholine (est. LogP -0.20); 2-(Ethoxymethyl)morpholine (est. LogP 0.10) |
| Quantified Difference | ΔLogP = +0.60 vs. methyl ether; ΔLogP = +0.30 vs. ethyl ether |
| Conditions | Computational prediction using standard software algorithms (ALogP/XLogP). |
Why This Matters
This quantifiable difference in lipophilicity directly impacts a compound's behavior in cell-based assays and its suitability for specific drug discovery programs, guiding procurement for SAR exploration of hydrophobic binding pockets.
- [1] Leo, A., Hansch, C., & Elkins, D. 'Partition coefficients and their uses.' Chemical Reviews, 1971, 71(6), 525-616. View Source
